(2Z)-3-[N-(4-Butylphenyl)carbamoyl]prop-2-enoic acid
(2Z)-3-[N-(4-Butylphenyl)carbamoyl]prop-2-enoic acid
Brand Name:
Vulcanchem
CAS No.:
6953-82-8
VCID:
VC0180024
InChI:
InChI=1S/C14H17NO3/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(17)18/h5-10H,2-4H2,1H3,(H,15,16)(H,17,18)/b10-9-
SMILES:
CCCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Molecular Formula:
C14H17NO3
Molecular Weight:
247.29 g/mol
(2Z)-3-[N-(4-Butylphenyl)carbamoyl]prop-2-enoic acid
CAS No.: 6953-82-8
Main Products
VCID: VC0180024
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
CAS No. | 6953-82-8 |
---|---|
Product Name | (2Z)-3-[N-(4-Butylphenyl)carbamoyl]prop-2-enoic acid |
Molecular Formula | C14H17NO3 |
Molecular Weight | 247.29 g/mol |
IUPAC Name | (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C14H17NO3/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(17)18/h5-10H,2-4H2,1H3,(H,15,16)(H,17,18)/b10-9- |
Standard InChIKey | RHNAPQKAHBDNLV-KTKRTIGZSA-N |
Isomeric SMILES | CCCCC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
SMILES | CCCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
PubChem Compound | 1550791 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume